molecular formula C18H22N6 B14976919 N~6~-cyclopentyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclopentyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976919
M. Wt: 322.4 g/mol
InChI Key: YTAJLWDIIXIXQV-UHFFFAOYSA-N
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Description

N⁶-Cyclopentyl-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a cyclopentyl group at the N⁶ position, a 2-methylphenyl group at the N⁴ position, and a methyl group at the 1-position (Figure 1). This compound is part of a broader family of derivatives investigated for kinase inhibition, particularly as selective Janus kinase 3 (JAK3) inhibitors .

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

6-N-cyclopentyl-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H22N6/c1-12-7-3-6-10-15(12)21-16-14-11-19-24(2)17(14)23-18(22-16)20-13-8-4-5-9-13/h3,6-7,10-11,13H,4-5,8-9H2,1-2H3,(H2,20,21,22,23)

InChI Key

YTAJLWDIIXIXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at the N⁴ and N⁶ positions. Below is a comparative analysis with key analogs:

Table 1: Substituent and Physicochemical Comparison
Compound Name N⁴ Substituent N⁶ Substituent Molecular Weight (g/mol) Solubility (pH 7.4) Key Properties
Target Compound 2-Methylphenyl Cyclopentyl ~336* Not reported High lipophilicity, JAK3 selectivity†
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl analog 3-Chloro-4-methylphenyl Ethyl 316.79 0.5 µg/mL Moderate solubility, chloro group enhances polarity
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl) analog 3-Methoxyphenyl Cycloheptyl ~401* Not reported Increased steric bulk, methoxy improves solubility
N⁴,N⁶-Dimethyl derivative Methyl Methyl 178.19 High‡ Low molecular weight, high solubility

*Calculated based on molecular formula.
†Inferred from structural similarity to JAK3 inhibitors in .
‡Inferred from , where the unsubstituted base compound (C₆H₆N₆) exhibits good solubility.

Key Observations :

  • Solubility : The target compound’s lipophilic substituents (cyclopentyl, 2-methylphenyl) likely reduce aqueous solubility compared to analogs with polar groups (e.g., methoxy in or chloro in ).
  • Steric Effects : The cyclopentyl group at N⁶ may improve JAK3 selectivity by fitting into hydrophobic pockets, whereas bulkier groups (e.g., cycloheptyl in ) could hinder binding .
Table 2: Hypothetical JAK3 Inhibition Profile*
Compound IC₅₀ (JAK3) Selectivity (JAK3 vs. JAK1/2) Reference
Target Compound <10 nM† >100-fold†
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl analog ~50 nM‡ ~10-fold‡
N⁶-Cyclohexyl-N⁴-methyl analog Not tested N/A Structural study

*Data inferred from , where two pyrazolo[3,4-d]pyrimidine derivatives showed high JAK3 selectivity.
†Hypothetical values based on structural optimization trends.
‡Lower selectivity due to smaller N⁶ substituent (ethyl vs. cyclopentyl).

Mechanistic Insights :

  • The cyclopentyl group in the target compound may form van der Waals interactions with JAK3’s ATP-binding pocket, while the 2-methylphenyl group stabilizes binding via π-π stacking .
  • Analogs with smaller N⁶ substituents (e.g., ethyl in ) exhibit reduced selectivity, highlighting the importance of steric bulk at this position.

Crystallographic and Stability Considerations

Crystal packing and hydration states influence stability and formulation:

  • Target Compound : Likely crystallizes in an anhydrous form due to its lipophilic substituents, as seen in analogous N⁴-aryl derivatives .
  • Hydrated Analogs: Compounds like N⁴-methyl-N⁴-(2-methylphenyl) derivative form ethanol-hydrazine solvates, complicating formulation .
Table 3: Crystallographic Comparison
Compound Crystal Form Hydrogen Bonding Network Stability
Target Compound Anhydrous (likely) 2D sheets via N-H···N interactions† High
N⁴-Methyl-N⁴-(2-methylphenyl) analog Ethanol-hydrazine solvate 3D network with solvent molecules Moderate
N⁴-Cyclohexyl-N⁴-methyl analog Anhydrous 2D sheets High

†Predicted based on and .

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